Momelotinib hydrochloride hydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1841094-17-4 |
|---|---|
Molecular Formula |
C23H26Cl2N6O3 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C23H22N6O2.2ClH.H2O/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;;;/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*1H;1H2 |
InChI Key |
RQKCPSIFARJBOR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.O.Cl.Cl |
Origin of Product |
United States |
Molecular Mechanisms of Action and Pharmacodynamics
Janus Kinase (JAK) Family Inhibition
The JAK-STAT signaling pathway is a critical regulator of blood cell formation (hematopoiesis) and immune function. drugs.compatsnap.com In myeloproliferative neoplasms like MF, this pathway becomes hyperactivated, leading to uncontrolled cell growth, inflammation, and bone marrow fibrosis. hematologyandoncology.netpatsnap.com Momelotinib (B1663569) targets this pathway by inhibiting specific JAK enzymes. drugs.compatsnap.com
Targeting Wild-Type JAK1 and JAK2
Momelotinib is a potent inhibitor of both wild-type Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). hematologyandoncology.netojjaarahcp.com The inhibition of JAK1 and JAK2 is central to its ability to reduce splenomegaly and alleviate constitutional symptoms in patients with myelofibrosis. nih.govnih.gov This is achieved by suppressing the overproduction of inflammatory cytokines that are mediated by JAK-STAT signaling. patsnap.comnih.gov
Momelotinib functions as an ATP-competitive inhibitor. nih.govmdpi.com This means it binds to the ATP-binding site within the kinase domain of JAK1 and JAK2 enzymes. nih.gov By occupying this site, momelotinib prevents the natural substrate, ATP, from binding, which in turn blocks the phosphorylation and activation of the kinase. mdpi.com This action effectively halts the downstream signaling cascade that drives the pathological processes in myelofibrosis. mdpi.comfda.gov.tw
Momelotinib Kinase Inhibition Profile
This table shows the half-maximal inhibitory concentration (IC₅₀) values of momelotinib for various Janus kinases, indicating its potency against each target.
| Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|
| JAK1 | 11 | nih.gov |
| JAK2 | 18 | nih.gov |
| TYK2 | 17 | nih.gov |
| JAK3 | 155 | nih.gov |
Inhibition of Mutated JAK2V617F
A common feature of myeloproliferative neoplasms is a specific mutation in the JAK2 gene, known as JAK2V617F. patsnap.com This mutation leads to the constitutive, or constant, activation of the JAK2 enzyme, driving the uncontrolled production of blood cells. patsnap.com Momelotinib is effective at inhibiting this mutated form of JAK2. fda.gov.tw By targeting the JAK2V617F mutation, momelotinib directly addresses a primary driver of the disease in many patients. nih.gov In preclinical studies, momelotinib has been shown to inhibit the proliferation of cells that harbor the JAK2V617F mutation and to suppress the growth of JAK2-dependent hematopoietic cell lines. nih.gov
Activin A Receptor Type 1 (ACVR1) / Activin Receptor-Like Kinase 2 (ALK2) Inhibition
A distinguishing feature of momelotinib is its ability to inhibit Activin A Receptor Type 1 (ACVR1), also known as ALK2. researchgate.netpatsnap.compatsnap.comnih.govnih.govresearchgate.netmdpi.comnih.gov This activity sets it apart from some other JAK inhibitors and is directly linked to its beneficial effects on anemia, a major issue for patients with myelofibrosis. hematologyandoncology.netresearchgate.netnih.govh1.co Both momelotinib and its major metabolite, M21, contribute to the inhibition of ACVR1. fda.gov.tw
Modulation of Hepcidin (B1576463) Expression and Iron Homeostasis
The inhibition of ACVR1 by momelotinib plays a crucial role in regulating iron metabolism. researchgate.netpatsnap.com ACVR1 is a key component of the pathway that stimulates the production of hepcidin, a hormone that is the master regulator of iron in the body. nih.govresearchgate.netmdpi.comnih.gov In chronic inflammatory conditions like myelofibrosis, hepcidin levels are often abnormally high, leading to what is known as "anemia of inflammation." researchgate.netnih.gov This high level of hepcidin traps iron in storage cells, making it unavailable for the production of new red blood cells (erythropoiesis). researchgate.netnih.gov
By inhibiting ACVR1, momelotinib suppresses hepcidin production. researchgate.netnih.govresearchgate.netmdpi.comnih.gov This reduction in hepcidin allows for the release of sequestered iron from stores, increasing its availability for erythropoiesis. nih.govnih.gov Clinical studies have demonstrated that treatment with momelotinib leads to a decrease in circulating hepcidin levels, which is associated with an improvement in anemia and a reduced need for blood transfusions in patients with myelofibrosis. nih.govnih.gov This mechanism, which restores iron homeostasis, is a key differentiator for momelotinib. nih.govnih.govnih.gov
Table of Compounds
Downstream Signaling Pathway Modulation
Inhibition of JAK-STAT Signaling Cascade
Momelotinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, specifically JAK1 and JAK2. nih.govhematologyandoncology.netmpn-hub.com The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors that are essential for hematopoiesis and immune function. nih.govojjaarahcp.com In myelofibrosis, this pathway is often aberrantly activated, leading to the overproduction of inflammatory cytokines and the proliferation of myeloid cells. nih.govnih.gov
Momelotinib acts as an ATP-competitive inhibitor, blocking the activity of both wild-type JAK1 and JAK2, as well as the mutated JAK2V617F form, which is prevalent in many cases of myelofibrosis. nih.govojjaarahcp.comdrugbank.com By inhibiting JAK1 and JAK2, momelotinib effectively suppresses the hyperactive JAK-STAT signaling that drives the disease. nih.govnih.gov This inhibition leads to a reduction in the downstream signaling events that promote the pathological features of myelofibrosis. nih.gov
Impact on STAT Protein Phosphorylation (e.g., STAT3, STAT5)
The inhibition of JAK1 and JAK2 by momelotinib directly impacts the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. researchgate.netnih.gov Cellular assays have confirmed that momelotinib effectively inhibits cytokine-mediated, JAK-dependent phosphorylation of STAT proteins. nih.gov
Specifically, momelotinib has been shown to inhibit the phosphorylation of STAT3, which is often stimulated by interleukin-6 (IL-6), and the phosphorylation of STAT5, which is stimulated by thrombopoietin. nih.gov By preventing the phosphorylation of these STAT proteins, momelotinib blocks their ability to dimerize, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and inflammation. drugbank.comnih.gov This reduction in STAT3 and STAT5 phosphorylation is a key mechanism through which momelotinib exerts its therapeutic effects. researchgate.netcancer-research-network.com
Regulation of Gene Transcription
By inhibiting the JAK-STAT signaling cascade and the subsequent phosphorylation of STAT proteins, momelotinib effectively regulates the transcription of numerous genes involved in myelofibrosis pathogenesis. patientpower.infodrugbank.com The activated STAT proteins normally bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. drugbank.com These genes are often involved in cell proliferation, survival, and inflammation. nih.govnih.gov
Momelotinib's blockade of STAT activation prevents this transcriptional upregulation, leading to a downstream suppression of the molecular drivers of the disease. patientpower.info This includes the inhibition of genes that promote myeloid cell proliferation and the expression of inflammatory cytokines. nih.gov
Reduction of NF-κB Activity
While the primary mechanism of momelotinib involves the JAK-STAT pathway, there is also evidence to suggest it can modulate other inflammatory signaling pathways. Research indicates that in myelofibrosis, the overproduction of cytokines can be maintained by NF-κB and MAP kinase signaling. researchgate.net Pharmacologic inhibition of NF-κB has been shown to be effective in controlling this cytokine overproduction. researchgate.net While direct, extensive research on momelotinib's specific impact on NF-κB activity is still emerging, the interplay between the JAK-STAT and NF-κB pathways is well-established in inflammatory conditions. The reduction of inflammatory cytokines by momelotinib could indirectly lead to a decrease in NF-κB activation, as many cytokines are potent activators of this pathway.
Suppression of Inflammatory Cytokine Production (e.g., IL-6, IL-17, IL-3, IP-10)
A key consequence of momelotinib's inhibition of the JAK-STAT pathway is the significant suppression of pro-inflammatory cytokine production. nih.govnih.govnih.gov Myelofibrosis is characterized by a state of chronic inflammation, with elevated levels of various cytokines contributing to the symptoms and progression of the disease. nih.govhematologyandoncology.net
Interactive Data Tables
Inhibitory Activity of Momelotinib
| Target | IC50 (nM) |
|---|---|
| JAK1 | 26.9 |
| JAK2 | 1.4 |
| ACVR1/ALK2 | 8.4 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Source: mdpi.comcancer-research-network.com
Impact of Momelotinib on STAT Phosphorylation
| Cytokine Stimulant | Mediating Kinase | Phosphorylated STAT | Effect of Momelotinib |
|---|---|---|---|
| Interleukin-6 (IL-6) | JAK1/2 | STAT3 | Inhibition |
| Thrombopoietin (TPO) | JAK2 | STAT5 | Inhibition |
Source: nih.gov
Cellular Effects and Target Engagement in Preclinical Models
Momelotinib hydrochloride hydrate (B1144303) has demonstrated significant cellular effects in preclinical studies, primarily through its targeted inhibition of key signaling pathways involved in myelofibrosis. These effects include the direct inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis, in relevant cell models.
Inhibition of Proliferation in JAK2-Dependent Cell Lines
A cornerstone of momelotinib's mechanism of action is its ability to inhibit the proliferation of cell lines that are dependent on the Janus kinase 2 (JAK2) enzyme for their growth and survival. nih.govnewdrugapprovals.org This is particularly relevant in myeloproliferative neoplasms (MPNs), where mutations in the JAK2 gene, such as the JAK2V617F mutation, lead to the constitutive activation of the JAK-STAT signaling pathway, driving uncontrolled cell proliferation. patsnap.comdrugbank.com
Preclinical studies have consistently shown that momelotinib effectively suppresses the growth of these malignant cells. In vitro assessments have demonstrated its potency in inhibiting various JAK2-dependent cell lines. For instance, momelotinib has been shown to inhibit the growth of Ba/F3-JAK2V617F and human erythroleukemia (HEL) cells, which harbor the JAK2V617F mutation, as well as Ba/F3 cells dependent on the MPLW515L mutation, which also activates the JAK-STAT pathway. nih.gov
The inhibitory effects of momelotinib on the proliferation of these cell lines are concentration-dependent, with specific half-maximal inhibitory concentrations (IC50) determined in various studies. These values highlight the compound's potency against cells driven by aberrant JAK2 signaling.
| Cell Line | Relevant Mutation | Momelotinib IC50 (nM) | Reference |
|---|---|---|---|
| Ba/F3-JAK2V617F | JAK2V617F | 1500 | nih.gov |
| HEL | JAK2V617F | 1500 | nih.gov |
| Ba/F3-MPLW515L | MPLW515L | 200 | nih.gov |
Furthermore, momelotinib's targeted action is underscored by its ability to inhibit the phosphorylation of key downstream signaling molecules. In HEL cells, momelotinib was found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) with an IC50 of 400 nM. nih.gov This demonstrates that momelotinib effectively blocks the signaling cascade that promotes cell proliferation and survival in these malignant cells. Preclinical studies have also shown that momelotinib inhibits the phosphorylation of STAT3 in HEL cells. newdrugapprovals.org
Induction of Apoptosis in Relevant Cell Models
In addition to halting proliferation, momelotinib actively induces apoptosis, or programmed cell death, in cancer cells that rely on the JAK-STAT pathway. nih.govnewdrugapprovals.org This is a crucial mechanism for eliminating malignant cells and is a key contributor to the therapeutic potential of the compound.
The inhibition of the JAK-STAT pathway by momelotinib disrupts the pro-survival signals that are essential for the viability of these cells, thereby triggering the apoptotic process. nih.govpatsnap.com Preclinical studies have confirmed that momelotinib induces growth suppression and apoptosis in JAK2-dependent hematopoietic cell lines. nih.gov This effect was observed at concentrations between 0.5 and 1.5 µM, while non-hematopoietic cell lines were largely unaffected, indicating a degree of selectivity for the target cells. newdrugapprovals.org
The induction of apoptosis is a fundamental consequence of blocking the aberrant signaling that drives myelofibrosis. patsnap.com In multiple myeloma (MM) cell lines, momelotinib has been shown to induce apoptosis in a time- and dose-dependent manner. This was associated with an accumulation of cells in the G2/M phase of the cell cycle. newdrugapprovals.org Furthermore, apoptosis was also induced in primary MM cells from patients when treated with momelotinib as a single agent. newdrugapprovals.org
While the precise molecular mechanisms of momelotinib-induced apoptosis are complex, they are intrinsically linked to the inhibition of the JAK-STAT pathway. In studies involving the combination of momelotinib with other agents, the induction of apoptosis has been linked to the generation of reactive oxygen species (ROS) and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov Specifically, the combination of citarinostat (B606704) and momelotinib was shown to reduce mitochondrial membrane potential and activate caspases 9 and 3. nih.gov Although these findings are from combination studies, they provide insight into the potential apoptotic pathways that momelotinib can influence.
Preclinical Pharmacokinetics and Metabolism
Absorption and Distribution Studies in Non-Human Models
The absorption and distribution of momelotinib (B1663569) have been investigated in several preclinical species to predict its behavior in humans. These studies have focused on its oral bioavailability, the extent of its binding to plasma proteins, and its distribution into various tissues.
Oral Bioavailability Characteristics in Animal Species
Specific oral bioavailability data for momelotinib in common preclinical animal models such as rats and dogs remains limited in publicly available literature. However, studies in rat models of anemia of chronic disease have demonstrated the efficacy of orally administered momelotinib, indicating sufficient absorption to achieve therapeutic concentrations. nih.gov In a study involving Wistar rats that received a single oral dose of a 50 mg momelotinib capsule, the average area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) was 156 ng-hr/mL, and the maximum plasma concentration (Cmax) was 27.2 ng/mL, achieved at 1.5 hours post-dose. This demonstrates systemic absorption of the compound after oral administration in this species.
It is important to note that the metabolic pathways of momelotinib differ between species, which can significantly influence its oral bioavailability.
Volume of Distribution in Animal Models
The volume of distribution (Vd) is a theoretical pharmacokinetic parameter that provides an indication of the extent of a drug's distribution in the body's tissues compared to the plasma. Detailed studies quantifying the volume of distribution of momelotinib in various animal models have not been widely published. However, the observation that momelotinib is effective in preclinical models of disease suggests that it distributes to the relevant tissues to exert its pharmacological effects.
Metabolic Pathways and Metabolite Characterization
The biotransformation of momelotinib has been a key area of investigation, with in vitro studies providing significant insights into its metabolic pathways and the enzymes involved.
Identification of Primary Metabolic Transformations
Preclinical studies have revealed that momelotinib undergoes different primary metabolic transformations in humans compared to some animal models. In humans, the principal metabolic pathway involves oxidation of the morpholine (B109124) ring. In contrast, in rats and dogs, the primary metabolic route is amide hydrolysis. This species-specific difference in metabolism results in the formation of different primary metabolites. The major circulating metabolite in humans, M21 (a morpholino lactam), is a product of this oxidative pathway.
Role of Cytochrome P450 (CYP) Enzymes in Biotransformation
In vitro studies utilizing human liver microsomes have been instrumental in identifying the key enzymes responsible for the metabolism of momelotinib. These studies have demonstrated that multiple Cytochrome P450 (CYP) enzymes contribute to its biotransformation.
Based on these in vitro human hepatocyte studies, the relative contributions of the major CYP isoforms to the metabolism of momelotinib are as follows:
| CYP Enzyme | Contribution to Metabolism |
| CYP3A4 | 36% |
| CYP2C8 | 19% |
| CYP2C19 | 19% |
| CYP2C9 | 17% |
| CYP1A2 | 9% |
This broad involvement of multiple CYP enzymes suggests a lower likelihood of significant drug-drug interactions when co-administered with inhibitors or inducers of a single CYP enzyme. The formation of the major human metabolite, M21, involves an initial oxidation of the morpholine ring by CYP enzymes, followed by further metabolism.
Contribution of Other Enzymes (e.g., aldehyde oxidase)
The metabolism of momelotinib is a multi-step process involving several enzyme systems. Following initial oxidation of the morpholine ring by cytochrome P450 (CYP) enzymes, aldehyde oxidase (AO) plays a role in the subsequent metabolism to form the major active metabolite, M21. drugbank.comnih.govresearchgate.net This sequential action of CYP enzymes and AO is crucial for the formation of M21. researchgate.netnih.gov The involvement of AO is a key step in the biotransformation of momelotinib. nih.govpharmgkb.org
Characterization of Major Active Metabolites (e.g., M21)
The principal and most significant active metabolite of momelotinib in humans is M21, a morpholino lactam. nih.govresearchgate.net This metabolite is readily detected in circulation, and in a study with healthy individuals, M21 accounted for 64% of the circulating drug-related material, while the unchanged parent compound, momelotinib, constituted 17%. nih.gov
Metabolite-to-Parent Exposure Ratios
The systemic exposure to the active metabolite M21 is notably higher than that of the parent drug, momelotinib. The mean ratio of the area under the curve (AUC) for M21 to momelotinib ranges from 1.4 to 2.1. drugbank.comnih.govdrugs.comnih.gov This indicates that the body is exposed to a greater amount of the active metabolite over time compared to the parent drug.
Table 1: Metabolite-to-Parent Exposure Ratios
| Parameter | Value |
|---|
Comparative Metabolite Profiles Across Species
A noteworthy difference in the metabolic profile of momelotinib has been observed across different species. The major human metabolite, M21, was found in disproportionately higher concentrations in human plasma compared to the plasma of rats or dogs, which were the non-rodent and rodent species used in the general nonclinical safety assessments. nih.govresearchgate.net This species-specific difference in metabolism necessitated further nonclinical studies to characterize the circulating metabolites and potential drug-drug interactions to support the clinical development of momelotinib. nih.gov
Other Metabolic Processes
In addition to the primary metabolic pathways involving CYP enzymes and aldehyde oxidase, momelotinib can undergo several other metabolic transformations. These include:
Amide hydrolysis drugbank.com
N-dealkylation drugbank.com
Nitrile hydrolysis drugbank.com
Nitrile oxidation drugbank.com
Glucuronidation drugbank.com
Excretion Pathways in Animal Models
Following a single oral dose of radiolabeled momelotinib in human subjects, the primary route of elimination is through the feces, with a smaller portion excreted in the urine. drugbank.comresearchgate.net Approximately 69% of the total administered radioactive dose was recovered in the feces, while about 28% was found in the urine. drugbank.comdrugs.com
Unchanged momelotinib accounted for 13% of the dose excreted in the feces. drugbank.comnih.gov The major metabolite, M21, was also a significant component in the feces, accounting for 13% of the dose. drugbank.comnih.gov Another metabolite, M14, was the most abundant in feces, representing 21.4% of the administered dose. drugbank.comnih.gov In the urine, M21 was the major species detected. drugbank.comnih.gov
Table 2: Excretion of Momelotinib and its Metabolites
| Excretion Route | Compound | Percentage of Administered Dose |
|---|---|---|
| Feces | Total Radioactivity | 69% drugbank.comdrugs.com |
| Unchanged Momelotinib | 13% drugbank.comnih.gov | |
| M21 | 13% drugbank.comnih.gov | |
| M14 | 21.4% drugbank.comnih.gov | |
| Urine | Total Radioactivity | 28% drugbank.comdrugs.com |
Primary Routes of Elimination
Momelotinib is primarily eliminated through the feces, with urine serving as a secondary route of excretion. Following a single oral dose of radiolabeled momelotinib in humans, approximately 97% of the total radioactivity was recovered. Of this, 69.3% was found in the feces and 27.5% in the urine. researchgate.netnih.gov This indicates that the majority of the drug and its metabolites are cleared from the body via the fecal route. researchgate.netnih.gov
Excretion of Unchanged Compound and Metabolites
A significant portion of the administered momelotinib dose is metabolized before excretion. Unchanged momelotinib accounted for 12.6% of the dose excreted in the feces and only 0.6% in the urine. researchgate.netnih.gov
Excretion of Momelotinib and its Major Metabolite M21
| Excretion Route | Unchanged Momelotinib (% of Administered Dose) | Metabolite M21 (% of Administered Dose) |
|---|---|---|
| Feces | 12.6% researchgate.netnih.gov | 12.7% researchgate.net |
Pharmacokinetic Interactions with Transporters and Enzymes in vitro
Substrate Activity for Efflux Transporters
In vitro studies have investigated whether momelotinib is a substrate for various efflux transporters. A clinical drug-drug interaction study with single-dose rifampin, an inhibitor of Organic Anion Transporting Polypeptides (OATP) 1B1 and 1B3, resulted in a moderate increase in momelotinib plasma exposure. nih.gov This suggests that momelotinib is likely a substrate for OATP1B1/1B3. nih.gov
Inhibitory Effects on Drug Transporters
In vitro findings have demonstrated that momelotinib acts as an inhibitor of the Breast Cancer Resistance Protein (BCRP). nih.gov Clinical studies confirmed this, showing that momelotinib significantly increased the plasma concentrations of the BCRP substrate rosuvastatin. nih.gov
Summary of In Vitro Transporter and Enzyme Interactions
| Transporter/Enzyme | Momelotinib as a Substrate | Momelotinib as an Inhibitor |
|---|---|---|
| OATP1B1/1B3 | Yes nih.gov | Not specified |
| BCRP | Not specified | Yes nih.gov |
Chemical Synthesis and Structural Elucidation
Synthetic Pathways and Methodologies
The synthesis of momelotinib (B1663569) has evolved, with newer routes offering advantages over initial methods. These pathways are designed to be convergent and efficient, suitable for large-scale production. researchgate.netresearchgate.net
Two primary synthetic routes for momelotinib have been documented. An earlier pathway is characterized by its use of a palladium-catalyzed cross-coupling reaction. researchgate.net A more recent, improved synthesis avoids the use of noble metal catalysts and is considered simpler and more suitable for industrial application. researchgate.net
A reported synthesis of momelotinib involves the following key transformations researchgate.netgoogle.com:
Preparation of a guanidine (B92328) intermediate, 1-(4-morpholinophenyl)guanidine (B1279268), from 4-morpholinoaniline (B114313) and cyanamide (B42294). researchgate.net
Simultaneous preparation of an enaminone intermediate, methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate, from methyl 4-acetylbenzoate. researchgate.net
Condensation of these two intermediates to form the core pyrimidine (B1678525) structure. researchgate.net
Hydrolysis of the resulting ester to a carboxylic acid. researchgate.net
A final amidation step to yield momelotinib. researchgate.net
Another convergent synthetic process focuses on preparing the intermediate methyl 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl) benzoate (B1203000) through the cyclization of 1-(4-morpholinophenyl)guanidine and methyl 4-(3-(dimethylamino)acryloyl)benzoate. researchgate.net This is followed by hydrolysis and amidation to produce the final compound. researchgate.net One method reports achieving a 52.5% yield over four steps. researchgate.net
The synthesis of momelotinib is built upon several fundamental organic reactions:
Suzuki Coupling : An earlier synthetic route utilized a Suzuki coupling reaction to form a key carbon-carbon bond. researchgate.net This reaction, typically catalyzed by a palladium complex, couples an organoboron compound with an organic halide. researchgate.netlibretexts.org Specifically, 2,4-dichloropyrimidine (B19661) was reacted with [4-(ethoxycarbonyl)phenyl]boronic acid. researchgate.net
Nucleophilic Addition/Substitution : One key step involves a nucleophilic addition reaction between 4-morpholinoaniline and cyanamide to produce a guanidine intermediate. researchgate.net In the Suzuki-based route, a nucleophilic substitution reaction occurs between the pyrimidine intermediate and 4-morpholinoaniline. researchgate.net
Condensation : A crucial ring-forming step is the condensation reaction between the 1-(4-morpholinophenyl)guanidine intermediate and an enaminone intermediate (methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate) at elevated temperatures. researchgate.net This reaction constructs the central 2-aminopyrimidine (B69317) scaffold of the molecule. researchgate.netresearchgate.net
Amidation : The final step in the synthesis is an amidation reaction. The carboxylic acid intermediate, 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid, is coupled with aminoacetonitrile (B1212223) hydrochloride. google.comchemicalbook.com This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and N-hydroxybenzotriazole (HOBt) to form the final N-(cyanomethyl)benzamide moiety. chemicalbook.com
The selection of starting materials is critical to the synthetic strategy.
Table 1: Key Starting Materials in Momelotinib Synthesis
| Starting Material | Role in Synthesis | Reference |
|---|---|---|
| 2,4-Dichloropyrimidine | Pyrimidine core for Suzuki coupling route. | researchgate.net |
| [4-(Ethoxycarbonyl)phenyl]boronic acid | Provides the phenylbenzoic acid moiety in the Suzuki coupling route. | researchgate.net |
| 4-Morpholinoaniline | Source of the morpholinophenylamino group. | researchgate.netgoogle.com |
| Cyanamide | Reacts with 4-morpholinoaniline to form the guanidine group. | researchgate.net |
| Methyl 4-acetylbenzoate | Precursor to the enaminone intermediate in the newer, optimized route. | researchgate.netgoogle.com |
Table 2: Key Intermediates in Momelotinib Synthesis
| Intermediate | Method of Formation | Subsequent Reaction | Reference |
|---|---|---|---|
| 1-(4-Morpholinophenyl)guanidine | Nucleophilic addition of 4-morpholinoaniline to cyanamide. | Condensation with an enaminone. | researchgate.netresearchgate.net |
| Methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate | Reaction of methyl 4-acetylbenzoate with N,N-dimethylformamide dimethylacetal. | Condensation with a guanidine. | researchgate.net |
Methods of Structural Elucidation and Confirmation
The structural confirmation of momelotinib relies on a combination of spectroscopic data.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation. mdpi.com For momelotinib, reported IR spectra show characteristic peaks corresponding to N-H stretching (around 3365 and 3282 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and various C=C and C=N stretching vibrations within the aromatic and pyrimidine rings (1596-1512 cm⁻¹). researchgate.netchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR : The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For momelotinib, signals in the ¹H NMR spectrum are well-defined, showing characteristic peaks for the protons on the pyrimidine ring (e.g., δ 8.54 and 7.40 ppm), the phenyl rings (e.g., δ 8.27, 8.03, 7.67, and 6.94 ppm), and the morpholine (B109124) and cyanomethyl groups. chemicalbook.com
¹³C NMR : The carbon NMR spectrum indicates the different types of carbon atoms. The spectrum for momelotinib shows resonances for the amide carbonyl carbon (δ ~166.1 ppm), carbons of the pyrimidine and aromatic rings (δ ~107-162 ppm), and the carbons of the morpholine and cyanomethyl groups. chemicalbook.com
Table 3: Selected NMR Spectroscopic Data for Momelotinib in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Description | Reference |
|---|---|---|---|
| ¹H | 9.47 (s, 1H) | N-H proton (phenylamino) | chemicalbook.com |
| ¹H | 9.32 (t, 1H) | N-H proton (amide) | chemicalbook.com |
| ¹H | 8.54 (d, 1H) | Pyrimidine proton | chemicalbook.com |
| ¹H | 8.27 (d, 2H) | Aromatic protons | chemicalbook.com |
| ¹H | 8.03 (d, 2H) | Aromatic protons | chemicalbook.com |
| ¹H | 4.35 (d, 2H) | Methylene protons (-CH₂CN) | chemicalbook.com |
| ¹H | 3.74-3.77 (m, 4H) | Morpholine protons (-O-CH₂) | chemicalbook.com |
| ¹H | 3.04-3.07 (m, 4H) | Morpholine protons (-N-CH₂) | chemicalbook.com |
| ¹³C | 166.1 | Amide carbonyl carbon (C=O) | chemicalbook.com |
| ¹³C | 162.4, 160.3, 159.2 | Pyrimidine ring carbons | chemicalbook.com |
| ¹³C | 117.5 | Nitrile carbon (-C≡N) | chemicalbook.com |
| ¹³C | 66.1 | Morpholine carbons (-O-CH₂) | chemicalbook.com |
| ¹³C | 49.2 | Morpholine carbons (-N-CH₂) | chemicalbook.com |
Mass Spectrometry (MS-ESI) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. It confirms the mass of the molecule by ionizing it and measuring its mass-to-charge ratio. For momelotinib, ESI-MS typically shows a peak corresponding to the protonated molecule [M+H]⁺ at m/z 415.1, confirming its molecular weight of 414.45 g/mol . chemicalbook.com
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography has been employed to determine the absolute structure of Momelotinib, particularly when in complex with its biological targets. The crystal structure of the Janus kinase 2 (JAK2) JH1 domain in complex with Momelotinib was determined by X-ray diffraction to a resolution of 1.30 Å. rcsb.org This high-resolution analysis provides precise details about the three-dimensional arrangement of atoms and the stereochemistry of the molecule, confirming its structural integrity and the specific interactions it forms within the kinase's binding site. rcsb.orgresearchgate.net The data deposited for this structure includes the specific space group and unit cell dimensions, which are fundamental parameters in crystallographic analysis. rcsb.org
Table 1: Crystallographic Data for Momelotinib in Complex with JAK2
| Parameter | Value |
| Method | X-RAY DIFFRACTION |
| Resolution | 1.30 Å |
| Space Group | C 1 2 1 |
| R-Value Work | 0.145 |
| R-Value Free | 0.168 |
Data sourced from RCSB PDB entry 8BXH. rcsb.org
Elemental Analysis for Composition Verification
Elemental analysis provides empirical evidence for the elemental composition of a synthesized compound, serving as a crucial verification of its chemical formula. For Momelotinib (C₂₃H₂₂N₆O₂), the theoretical and experimentally determined elemental compositions are compared to confirm purity and identity. The results of such an analysis show a close correlation between the calculated and found percentages of carbon, hydrogen, and nitrogen, validating the molecular formula of the compound. chemicalbook.com
Table 2: Elemental Analysis Data for Momelotinib
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 66.65 | 66.78 |
| Hydrogen (H) | 5.35 | 5.49 |
| Nitrogen (N) | 20.28 | 20.39 |
Data sourced from ChemicalBook. chemicalbook.com
Purity and Quality Control During Synthesis
Ensuring the purity and quality of Momelotinib hydrochloride hydrate (B1144303) throughout the synthesis process is critical. This involves the use of various analytical techniques to detect and quantify any impurities, by-products, or residual starting materials.
Chromatographic Purity Assessment (e.g., UPLC, HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of Momelotinib. researchgate.netsmolecule.com This technique separates the target compound from any potential impurities, allowing for precise quantification of its purity level. For instance, a convergent synthesis route reported the final Momelotinib product to have a purity of 99.1% as determined by HPLC. researchgate.net Similarly, the purity of key intermediates, such as 4-morpholin-4-yl aniline, is also monitored using HPLC to ensure it exceeds 98% before proceeding to the next synthetic step. smolecule.com The use of such chromatographic methods is standard for quality control in the production of active pharmaceutical ingredients.
Structure Activity Relationships Sar and Molecular Design
Identification of Key Pharmacophores for JAK Inhibition
Momelotinib (B1663569) is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of JAK1 and JAK2, preventing the natural substrate from binding and thus blocking the kinase's activity. drugbank.com The core structure of momelotinib contains specific chemical moieties, or pharmacophores, that are essential for this interaction.
Role of Pyrimidine (B1678525) Ring and Associated Interactions
A central feature of momelotinib's structure is its aminopyrimidine ring. This heterocyclic ring system is crucial for anchoring the molecule within the ATP-binding pocket of the JAK enzymes. It forms key hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a common feature among many kinase inhibitors and is critical for potent inhibition. The specific geometry and electronic properties of the pyrimidine ring in momelotinib are optimized for a strong and stable interaction with the JAK hinge region.
Design and Synthesis of Analogues for Enhanced Biological Activity
The discovery of momelotinib was the result of extensive synthetic efforts to create and test a variety of analogues. researchgate.netresearchgate.net The general approach in designing such analogues involves modifying the core scaffold to explore different chemical spaces and improve the desired biological activities. For instance, different substituents can be introduced on the pyrimidine and benzamide (B126) rings to alter properties like solubility, cell permeability, and metabolic stability, in addition to potency and selectivity. nih.govmdpi.com The synthesis of momelotinib has been optimized to be efficient and suitable for large-scale production. researchgate.netresearchgate.net
Computational Approaches in Lead Optimization
Computational methods play a crucial role in modern drug discovery and were likely employed in the optimization of momelotinib. nih.govnih.govresearchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how a molecule will bind to its target protein.
Molecular Docking: This technique involves computationally placing a candidate molecule into the three-dimensional structure of the target protein's binding site to predict its binding orientation and affinity. This allows for the rapid screening of virtual libraries of compounds and helps prioritize which analogues to synthesize and test experimentally.
Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic view of the inhibitor-enzyme interaction. youtube.com By simulating the movements of atoms over time, researchers can assess the stability of the binding pose predicted by docking and gain insights into the conformational changes that may occur upon binding. youtube.com These simulations can help to refine the design of inhibitors for improved potency and selectivity. youtube.com
These computational tools, in conjunction with traditional medicinal chemistry approaches, facilitate a more rational and efficient lead optimization process, ultimately leading to the development of improved therapeutic agents like momelotinib. nih.govresearchgate.net
In Vitro and in Vivo Preclinical Studies
Enzyme Kinetic Studies and Binding Assays
Determination of Dissociation Constants (Kd) and Half-Maximal Inhibitory Concentrations (IC50)
In vitro enzymatic assays have demonstrated that momelotinib (B1663569) is a potent inhibitor of both wild-type JAK1 and JAK2. The dissociation constant (Kd), a measure of binding affinity, was determined to be 28 nM for JAK1 and a significantly more potent 0.13 nM for JAK2. nih.gov The half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity, was found to be 26.9 nM for JAK1 and 1.4 nM for JAK2. cancer-research-network.com For the mutated JAK2V617F protein, a key driver in many myeloproliferative neoplasms, the IC50 was 2.8 nM. nih.gov
| Compound | Target | Parameter | Value (nM) |
| Momelotinib | Wild-type JAK1 | Kd | 28 nih.gov |
| Momelotinib | Wild-type JAK2 | Kd | 0.13 nih.gov |
| Momelotinib | Wild-type JAK1 | IC50 | 26.9 cancer-research-network.com |
| Momelotinib | Wild-type JAK2 | IC50 | 1.4 cancer-research-network.com |
| Momelotinib | JAK2V617F | IC50 | 2.8 nih.gov |
Competitive Binding Assay Formats
Momelotinib acts as a competitive inhibitor of ATP binding to the JAK kinases. drugbank.com This mechanism of action involves momelotinib directly competing with adenosine (B11128) triphosphate (ATP) for the binding site on the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways.
Cellular Pathway Analysis
Analysis of JAK/STAT Signaling in Primary Human Cells (e.g., PBMC)
Cellular assays have confirmed momelotinib's ability to inhibit cytokine-mediated, JAK-dependent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov In primary human peripheral blood mononuclear cells (PBMCs), momelotinib effectively inhibited the phosphorylation of STAT3, which is mediated by JAK1/2 in response to interleukin-6 (IL-6). nih.gov It also inhibited the JAK2-mediated phosphorylation of STAT5 stimulated by thrombopoietin. nih.gov This demonstrates momelotinib's capacity to disrupt the downstream signaling cascades that contribute to the pathophysiology of myelofibrosis.
Studies in Mutated Cell Lines (e.g., JAK2V617F-positive cells)
Momelotinib has demonstrated efficacy in cell proliferation assays using cell lines dependent on JAK2 signaling, including those harboring the JAK2V617F mutation. nih.gov In Ba/F3 cells engineered to express a TEL-JAK2 fusion protein, momelotinib inhibited proliferation with a mean IC50 of 0.8 µM. nih.gov In the JAK2V617F-mutant human erythroleukemia cell line HEL92.1.7, the mean IC50 for proliferation inhibition was 1.8 µM. nih.gov
Non-Clinical Disease Models
Preclinical studies in various animal models have provided further evidence for the therapeutic potential of momelotinib. In a mouse model of JAK2V617F-driven polycythemia vera-like myeloproliferative neoplasm, momelotinib reduced the JAK2V617F allele burden, normalized spleen size, hematocrit, and white blood cell counts, and reduced cytokine levels. nih.gov
In a rat model of anemia of chronic disease, momelotinib treatment led to the normalization of hemoglobin concentrations and red blood cell counts. nih.govnih.gov This effect is attributed to the direct inhibition of ACVR1, leading to a reduction in hepcidin (B1576463) production and increased iron availability for erythropoiesis. nih.govnih.gov
Furthermore, in a mouse model of collagen antibody-induced arthritis, momelotinib demonstrated clinical activity by reducing the clinical score and paw thickness. bioworld.com In a rat model of Streptococcus peptidoglycan-polysaccharide-induced rheumatoid arthritis, momelotinib significantly decreased the expression of pro-inflammatory cytokines such as TNF-alpha, IL-6, IL-1beta, and IFN-gamma in the spleen and liver. bioworld.com It also reduced limb joint swelling and cartilage damage. bioworld.com
Murine Models of Myeloproliferative Neoplasms and Related Conditions
Preclinical investigations using murine models of myeloproliferative neoplasms (MPNs) have been instrumental in elucidating the therapeutic potential of momelotinib. In a key study utilizing a mouse model with JAK2V617F-driven polycythemia vera (PV)-like disease, administration of momelotinib led to significant improvements in multiple disease-related parameters. nih.gov The treatment was effective in reducing the JAK2V617F allele burden, a primary driver of the disease. nih.gov
The observed hematological responses were notable, with momelotinib treatment leading to the normalization of hematocrit and white blood cell counts. nih.gov Furthermore, the splenomegaly characteristic of this MPN model was reversed, with spleen sizes returning to normal. nih.gov Beyond the effects on blood counts and organ size, momelotinib also demonstrated the ability to suppress the levels of inflammatory cytokines, which are known to contribute to the symptoms and pathology of MPNs. nih.govnih.gov
In vitro studies using primary cells from patients with polycythemia vera complemented these in vivo findings. Momelotinib was shown to selectively inhibit the growth of erythroid colonies that harbored the JAK2V617F mutation, highlighting its targeted activity against the malignant clone. nih.gov These preclinical findings in murine models provided a strong rationale for the clinical development of momelotinib for the treatment of myelofibrosis. hematologyandoncology.net
Table 1: Effects of Momelotinib in a Murine Model of JAK2V617F-driven Myeloproliferative Neoplasm
| Parameter | Observation | Reference |
|---|---|---|
| JAK2V617F Allele Burden | Reduced | nih.gov |
| Spleen Size | Restored to normal | nih.govnih.gov |
| Hematocrit | Normalized | nih.gov |
| White Blood Cell Count | Normalized | nih.gov |
| Inflammatory Cytokines | Suppressed | nih.govnih.gov |
Rat Models of Anemia and Iron Homeostasis Dysregulation
The unique anemic-improving effects of momelotinib have been investigated in specialized rat models. In a rat model designed to mimic the anemia of chronic disease, momelotinib demonstrated a distinct mechanism of action related to iron metabolism. nih.govcapes.gov.br The administration of momelotinib led to a reduction in the production of hepcidin. nih.govcapes.gov.br
Hepcidin is a key regulator of iron homeostasis, and its levels are often elevated in chronic inflammatory conditions like myelofibrosis, leading to restricted iron availability for erythropoiesis. nih.govhematologyandoncology.net By lowering hepcidin, momelotinib facilitates the mobilization of iron stores, thereby increasing the iron available to support the production of red blood cells and ameliorating anemia. nih.govcapes.gov.br This erythropoietic activity is a distinguishing feature of momelotinib among JAK inhibitors. nih.govnih.gov
Assessment of Molecular Biomarkers in Animal Studies
The molecular mechanism underlying momelotinib's dual activity against both myeloproliferation and anemia has been linked to its unique inhibitor profile. Besides being a potent inhibitor of JAK1 and JAK2, momelotinib also targets the activin A receptor, type 1 (ACVR1), also known as activin receptor-like kinase 2 (ALK2). hematologyandoncology.netnih.govnih.gov
Inhibition of the JAK1/JAK2-mediated signaling pathway is primarily responsible for the reduction in splenomegaly and constitutional symptoms observed in MPNs. nih.gov This is achieved by downregulating the chronically hyperactivated JAK/STAT pathway that drives inflammation and cytokine dysregulation. hematologyandoncology.net
The beneficial effect on anemia is attributed to the inhibition of ACVR1. hematologyandoncology.netnih.gov ACVR1 is a key component of the bone morphogenetic protein (BMP)-ACVR1-SMAD signaling pathway, which plays a central role in regulating the transcription of the hepcidin gene. nih.gov By inhibiting ACVR1, momelotinib downregulates hepcidin expression. nih.govnih.gov This leads to increased iron availability and supports effective erythropoiesis, a mechanism validated in preclinical rodent models. nih.govcapes.gov.br This dual inhibition of JAK1/JAK2 and ACVR1 provides a molecular basis for the compound's observed efficacy on the different clinical aspects of myelofibrosis. nih.govnih.gov
Table 2: Key Molecular Targets and Effects of Momelotinib in Animal Studies
| Target/Biomarker | Effect of Momelotinib Inhibition | Downstream Consequence | Reference |
|---|---|---|---|
| JAK1/JAK2 | Decreased cytokine signaling | Reduction in spleen size and symptoms | nih.gov |
| ACVR1/ALK2 | Decreased hepcidin production | Increased iron mobilization for erythropoiesis | nih.govcapes.gov.br |
| Hepcidin | Lowered production/levels | Amelioration of anemia | nih.govcapes.gov.br |
Comparative Molecular Pharmacology
Comparison with Other JAK Inhibitors
Momelotinib's pharmacological profile is distinct when compared to other approved JAK inhibitors for myelofibrosis, such as ruxolitinib (B1666119), fedratinib, and pacritinib (B611967). nih.govtargetedonc.com While all these agents target the JAK-STAT signaling pathway, crucial for cellular processes like proliferation and differentiation, their nuanced differences in kinase inhibition lead to varied clinical outcomes. nih.govresearchgate.net
Differences in Kinase Selectivity Profiles
Momelotinib (B1663569) is a potent inhibitor of JAK1 and JAK2. nih.gov It also inhibits the mutated form JAK2V617F, which is prevalent in myeloproliferative neoplasms. nih.govdrugbank.com Notably, momelotinib and its major metabolite, M21, exhibit higher inhibitory activity for JAK2 compared to JAK3 and tyrosine kinase 2 (TYK2). nice.org.ukojjaarahcp.com
In comparison, ruxolitinib also inhibits both JAK1 and JAK2. nih.gov Fedratinib is another JAK2 inhibitor. nih.gov Pacritinib, on the other hand, primarily inhibits JAK2 and FMS-like tyrosine kinase 3 (FLT3), and notably does not inhibit JAK1 at physiologically relevant concentrations. nih.govresearchgate.net This difference in JAK1 inhibition may explain some of the divergent effects observed in clinical practice. nih.gov
Table 1: Comparative Kinase Inhibition Profiles of JAK Inhibitors
| Compound | Primary Targets | Other Notable Targets |
| Momelotinib | JAK1, JAK2, JAK2V617F | ACVR1 |
| Ruxolitinib | JAK1, JAK2 | |
| Fedratinib | JAK2 | |
| Pacritinib | JAK2, FLT3 |
Unique ACVR1 Inhibition Profile
A key distinguishing feature of momelotinib is its ability to inhibit activin A receptor, type 1 (ACVR1), also known as activin receptor-like kinase-2 (ALK2). nih.govelsevierpure.comyoutube.com This inhibition is a unique aspect of its mechanism of action compared to ruxolitinib and fedratinib. nih.govyoutube.com While pacritinib has also been suggested to have some effect on ACVR1, momelotinib's activity in this area is a central component of its therapeutic profile. elsevierpure.com
ACVR1 plays a critical role in iron metabolism by mediating the production of hepcidin (B1576463), a key regulator of iron availability. youtube.comashpublications.org In myelofibrosis, elevated hepcidin levels contribute to iron-restricted erythropoiesis and anemia. youtube.comashpublications.org By inhibiting ACVR1, momelotinib and its M21 metabolite suppress hepcidin expression, leading to increased iron availability for red blood cell production. nice.org.ukojjaarahcp.comashpublications.org This mechanism is believed to be the primary driver of momelotinib's beneficial effect on anemia, a common and debilitating feature of myelofibrosis. nih.govelsevierpure.comyoutube.com This effect on anemia is a significant differentiator from other JAK inhibitors like ruxolitinib and fedratinib, which can sometimes worsen anemia. youtube.com
Differential Effects on Molecular Pathways
The distinct kinase selectivity profiles of momelotinib and other JAK inhibitors translate into differential effects on various molecular pathways. While all four inhibitors—momelotinib, ruxolitinib, fedratinib, and pacritinib—are antiproliferative to B cells, momelotinib and ruxolitinib also demonstrate antiproliferative effects on T cells. nih.gov
Phenotypic profiling studies have revealed that at clinically relevant concentrations, these agents have distinct impacts on biomarker profiles, indicating diverse mechanistic signatures. nih.govnih.gov For instance, ruxolitinib has shown a broad range of activities across multiple human primary cell systems. nih.gov In contrast, pacritinib's effects are more specific to certain immune cell interactions. nih.gov Momelotinib's profile includes the modulation of inflammatory biomarkers, but its impact on certain immune markers differs from that of pacritinib at comparable concentrations. nih.gov These differences in modulating inflammatory cytokine production and immune function likely stem from their distinct secondary pharmacology. nih.gov
Metabolite Activity Comparisons across JAK Inhibitors
Information on the specific activity of the primary metabolites of ruxolitinib, fedratinib, and pacritinib is less central to their described mechanisms of action in the provided search results. The sustained activity of momelotinib's M21 metabolite, particularly its ACVR1 inhibition, is a noteworthy aspect of its pharmacology that contributes to its unique clinical profile. nice.org.ukojjaarahcp.comfda.gov.tw
Future Directions in Research
Exploration of Novel Molecular Targets and Pathways
The unique therapeutic profile of momelotinib (B1663569) stems from its ability to inhibit both the JAK-STAT pathway and the ACVR1-SMAD pathway. nih.gov The inhibition of JAK1 and JAK2 addresses the hyperinflammatory state and myeloproliferation characteristic of myelofibrosis, while the inhibition of ACVR1 leads to a reduction in hepcidin (B1576463) and an improvement in anemia. gsk.comresearchgate.netpatsnap.com
Future research will likely delve deeper into the downstream effects of ACVR1 inhibition. The discovery of this pathway's role in iron regulation was somewhat unexpected and opens up avenues for exploring momelotinib's utility in other conditions characterized by ineffective or iron-restricted erythropoiesis. nih.gov Further investigation into the broader consequences of modulating the BMP-ACVR1-SMAD pathway could reveal new therapeutic opportunities. nih.govnih.gov
Advanced Preclinical Modeling for Disease Pathophysiology
Preclinical studies have been instrumental in elucidating the mechanisms of momelotinib. In a rat model of anemia of chronic disease, momelotinib treatment normalized hemoglobin levels and red blood cell counts, an effect attributed to the direct inhibition of ACVR1 and the subsequent reduction in hepcidin production. researchgate.netnih.gov This was a key finding that differentiated it from other JAK inhibitors like ruxolitinib (B1666119). nih.gov
Future preclinical work will likely involve more sophisticated models that better recapitulate the complexity of human diseases. This could include:
Patient-derived xenograft (PDX) models: These models, where patient tumor cells are implanted into immunodeficient mice, can provide a more accurate prediction of clinical response.
Humanized mouse models: These models, which have a reconstituted human immune system, would be invaluable for studying the immunomodulatory effects of momelotinib.
Organoid cultures: Three-dimensional organoid cultures of bone marrow could offer a more physiologically relevant in vitro system to study the effects of momelotinib on hematopoiesis and the tumor microenvironment.
Preclinical models have also demonstrated momelotinib's efficacy in rheumatoid arthritis (RA). In a mouse model of collagen antibody-induced arthritis, momelotinib showed clinical activity comparable to etanercept. bioworld.com In a rat model of RA, it reduced inflammation and corrected associated anemia. bioworld.com These findings support further investigation into its use for inflammatory and autoimmune disorders.
Integration of Computational Biology and Artificial Intelligence in Drug Design
The fields of computational biology and artificial intelligence (AI) are revolutionizing drug discovery and development. nih.govnih.gov These technologies can be applied to:
Target Identification: AI algorithms can analyze vast datasets from genomics, proteomics, and transcriptomics to identify novel therapeutic targets and pathways for momelotinib. nih.govresearchgate.net
Lead Optimization: Computational modeling can be used to design and predict the efficacy of new derivatives of momelotinib with improved potency, selectivity, or pharmacokinetic properties. nih.gov
Predictive Biomarkers: Machine learning models can analyze clinical trial data to identify biomarkers that predict patient response to momelotinib, enabling a more personalized medicine approach. nih.gov
For example, AI models like AlphaFold can predict protein structures with high accuracy, which can aid in structure-based drug design and understanding how momelotinib interacts with its targets. researchgate.net By integrating these computational approaches, researchers can accelerate the discovery of new applications and optimize the therapeutic potential of momelotinib.
Investigation of Resistance Mechanisms at a Molecular and Cellular Level
As with any targeted therapy, the development of resistance is a potential clinical challenge. Understanding the mechanisms by which cancer cells become resistant to momelotinib is crucial for developing strategies to overcome it.
Research in this area will likely focus on:
Genomic and transcriptomic analysis of tumors from patients who have relapsed on momelotinib to identify mutations or altered gene expression patterns associated with resistance.
In vitro studies using cell lines cultured under continuous exposure to momelotinib to generate resistant clones and characterize their molecular changes.
Functional screens (e.g., CRISPR-Cas9 screens) to identify genes whose loss or gain of function confers resistance to momelotinib.
Early studies have shown that momelotinib potently inhibits cell lines with mutated JAK2 more effectively than those with mutated JAK3 alleles. nih.gov Further investigation into the specific genetic and cellular contexts that influence sensitivity and resistance will be critical.
Applications in Other Hematological Malignancies Beyond Primary Indications
The unique mechanism of action of momelotinib suggests its potential utility in a range of hematological malignancies beyond myelofibrosis. mui.ac.irnih.govresearchgate.net
Myelodysplastic Syndromes (MDS): The salutary effect of momelotinib on anemia, through its inhibition of ACVR1, makes it an attractive candidate for treating MDS, particularly subtypes with ring sideroblasts or SF3B1 mutations, which are often associated with ineffective erythropoiesis. nih.gov
Polycythemia Vera (PV) and Essential Thrombocythemia (ET): A phase 2 study evaluated momelotinib in patients with PV and ET. nih.gov While the study was terminated due to limited efficacy based on the primary endpoint, further analysis of subgroups or combination therapies may be warranted. nih.gov
Other Cancers: The link between inflammation and cancer is well-established. The anti-inflammatory properties of momelotinib, mediated through JAK1/2 inhibition, could be beneficial in other cancers where inflammatory cytokines play a role in disease progression. drugs.com Additionally, its potent inhibition of FLT3-mutant AML warrants further investigation in this patient population. drugbank.com
Chemical Compounds Mentioned
| Compound Name |
| Momelotinib hydrochloride hydrate (B1144303) |
| Ruxolitinib |
| Fedratinib |
| Pacritinib (B611967) |
| Danazol |
| Etanercept |
Table 1: Interactive Data Table of Research Findings
| Research Area | Key Finding | Implication | Reference(s) |
| Novel Molecular Targets | Momelotinib inhibits ACVR1, reducing hepcidin and improving anemia. | Potential for treating other disorders of ineffective erythropoiesis. | gsk.comresearchgate.netnih.gov |
| Preclinical Models | Normalized hemoglobin and red blood cell counts in a rat model of anemia of chronic disease. | Supports the mechanism of ACVR1 inhibition in improving anemia. | researchgate.netnih.gov |
| Preclinical Models | Showed anti-inflammatory and anemia-correcting effects in rodent models of rheumatoid arthritis. | Suggests potential therapeutic application in autoimmune diseases. | bioworld.com |
| Resistance Mechanisms | More potent inhibition of cell lines with mutated JAK2 compared to mutated JAK3. | Understanding the genetic basis of sensitivity is key to predicting response. | nih.gov |
| Other Hematological Malignancies | Potent inhibitor of FLT3-mutant AML. | Potential new therapeutic avenue for a subset of AML patients. | drugbank.com |
| Other Hematological Malignancies | Phase 2 study in polycythemia vera and essential thrombocythemia showed limited efficacy. | Further investigation may be needed for specific patient subgroups. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and stability of Momelotinib hydrochloride hydrate in preclinical studies?
- Methodological Guidance : Reverse-phase high-performance liquid chromatography (RP-HPLC) using Quality-by-Design (QbD) principles, such as Box-Behnken Design (BBD), is recommended for method optimization. This approach ensures robustness, precision, and accuracy in quantifying Momelotinib under varying conditions (e.g., pH, temperature) . For purity assessment, combine mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and detect impurities. Standard solutions should be prepared in inert solvents (e.g., ethanol) and stored under controlled conditions (e.g., -20°C, desiccated) to prevent hydrolysis or degradation .
Q. What is the molecular basis of Momelotinib’s dual inhibitory activity against JAK1/JAK2 and ALK2 pathways?
- Mechanistic Insight : Momelotinib competitively inhibits the ATP-binding domains of JAK1/JAK2 kinases, blocking signal transduction of pro-inflammatory cytokines (e.g., IL-6) and reducing aberrant cell proliferation. Simultaneously, it inhibits ALK2 (ACVR1), a receptor serine/threonine kinase involved in hepcidin regulation, thereby improving iron metabolism in anemia . Structural studies using X-ray crystallography reveal key interactions, such as hydrogen bonding with JAK2’s Lys882 and ALK2’s Glu238 .
Advanced Research Questions
Q. How do synthesis conditions (e.g., pH, solvent systems) influence Momelotinib’s pharmacological activity and crystallinity?
- Experimental Design : Prior studies on analogous compounds (e.g., molybdate complexes) highlight that non-physiological synthesis conditions (e.g., organic solvents, extreme pH) may alter ligand-receptor binding kinetics or crystal lattice formation, potentially affecting bioavailability . For Momelotinib, conduct comparative synthesis under physiological pH (7.4) using aqueous buffers versus organic solvents (e.g., DMSO). Characterize polymorphs via differential scanning calorimetry (DSC) and assess inhibitory potency using kinase assays (e.g., ADP-Glo™) .
Q. What strategies resolve discrepancies in pharmacokinetic (PK) data across Momelotinib studies, particularly in bioavailability and metabolite profiles?
- Data Contradiction Analysis : Variability in PK parameters (e.g., Cmax, half-life) may arise from differences in assay sensitivity or patient populations. Standardize protocols using validated LC-MS/MS methods with deuterated internal standards. Cross-validate findings with in vitro hepatic microsome models to identify species-specific metabolism (e.g., CYP3A4-mediated oxidation) . For clinical data, apply population pharmacokinetic (PopPK) modeling to account for covariates like renal function or drug-drug interactions .
Q. How are clinical trials designed to evaluate Momelotinib’s efficacy in myelofibrosis-related anemia while addressing safety endpoints?
- Clinical Trial Methodology : Phase III trials typically use a randomized, double-blind design with primary endpoints of transfusion independence (TI) and spleen volume reduction (≥35% by MRI). Incorporate adaptive dosing to mitigate adverse events (e.g., thrombocytopenia). Patient selection criteria should include JAK2 V617F mutation status and baseline hepcidin levels to stratify responders . Safety monitoring follows ICH guidelines, with frequent hematologic and hepatic function tests .
Data and Validation
Q. How is the bioanalytical validation of Momelotinib performed to meet regulatory standards for clinical trials?
- Validation Framework : Per ICH Q2(R1), validate assays for linearity (1–100 ng/mL), precision (RSD <15%), accuracy (85–115% recovery), and stability (bench-top, freeze-thaw). Include matrix effects testing using human plasma to ensure selectivity. Cross-validate with independent labs using harmonized reference standards .
Q. What in vitro models are used to study Momelotinib’s impact on iron metabolism and erythropoiesis?
- Model Systems : Utilize HepG2 cells to assess ALK2-mediated hepcidin suppression via SMAD1/5/8 phosphorylation assays. For erythropoiesis, employ CD34+ hematopoietic progenitor cells cultured in erythropoietin (EPO)-supplemented media, measuring erythroid differentiation (e.g., glycophorin A expression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
